molecular formula C8H14N2 B11923539 1-Methylazepane-4-carbonitrile

1-Methylazepane-4-carbonitrile

Cat. No.: B11923539
M. Wt: 138.21 g/mol
InChI Key: DOAVWFKHMBAOMK-UHFFFAOYSA-N
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Description

1-Methylazepane-4-carbonitrile is a heterocyclic organic compound with the molecular formula C8H14N2 It is characterized by a seven-membered ring containing a nitrogen atom and a nitrile group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylazepane-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-cyanobutylamine with formaldehyde and a suitable acid catalyst can yield this compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methylazepane-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methylazepane-4-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methylazepane-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can undergo metabolic transformations, resulting in active metabolites that exert therapeutic effects.

Comparison with Similar Compounds

    1-Methylpiperidine-4-carbonitrile: Similar structure but with a six-membered ring.

    1-Methylhexahydroazepine-4-carbonitrile: Similar structure but with a fully saturated ring.

Uniqueness: 1-Methylazepane-4-carbonitrile is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

1-methylazepane-4-carbonitrile

InChI

InChI=1S/C8H14N2/c1-10-5-2-3-8(7-9)4-6-10/h8H,2-6H2,1H3

InChI Key

DOAVWFKHMBAOMK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(CC1)C#N

Origin of Product

United States

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